An In-Depth Technical Guide to Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one: Synthesis, Properties, and Therapeutic Potential
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the novel heterocyclic scaffold, Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one. This unique spirocyclic system, incorporating both a strained cyclopropane ring and a biologically significant 7-azaindole (pyrrolo[2,3-b]pyridine) core, represents a promising area for exploration in medicinal chemistry. Given its recent emergence, this document synthesizes available data on its synthesis, predicted chemical properties, and potential therapeutic applications, drawing insights from closely related structural analogs to provide a forward-looking perspective for researchers in the field.
Introduction: A Scaffold of Untapped Potential
The fusion of a spiro-cyclopropane moiety with an oxindole core has given rise to a plethora of biologically active molecules, with applications ranging from anticancer to antiviral agents.[1] The inherent three-dimensional architecture and conformational rigidity imparted by the spirocyclic center offer a unique scaffold for probing protein-ligand interactions.[2] Concurrently, the pyrrolo[2,3-b]pyridine (7-azaindole) nucleus is a well-established pharmacophore, recognized as a bioisostere of purine and present in numerous kinase inhibitors approved for therapeutic use.[3]
The title compound, Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one, marries these two privileged substructures. This guide will delve into the prospective chemical landscape of this molecule, providing a foundational understanding for its future development and application.
Physicochemical and Structural Properties
While comprehensive experimental data for the title compound is not yet widely available in peer-reviewed literature, its fundamental properties can be established, and others can be predicted based on its constituent parts and closely related analogs.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | [4] |
| Molecular Weight | 160.17 g/mol | [4] |
| CAS Number | 1416438-78-2 | |
| Predicted LogP | 0.8 - 1.2 | (Predicted) |
| Predicted Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, and chlorinated solvents | (Predicted) |
The structural rigidity of the spiro-cyclopropane fused to the planar pyrrolopyridine system is a key feature. In the analogous spiro[cyclopropane-1,3'-indolin]-2'-one, the dihedral angle between the cyclopropane ring and the indole system is approximately 87.65°.[5] A similar near-perpendicular arrangement is expected for the title compound, creating a defined three-dimensional vector for substituent placement.
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
The proposed synthesis commences with the bromination of 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, followed by a cyclopropanation reaction. A subsequent debromination step would yield the target compound.
Caption: Proposed synthetic route to the target compound.
Detailed Experimental Protocols
This precursor can be synthesized from the commercially available 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one. A reliable method involves electrophilic bromination, although various approaches exist.
-
Protocol: To a solution of 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one in a suitable solvent such as acetic acid or a chlorinated solvent, a brominating agent like N-Bromosuccinimide (NBS) is added portion-wise at a controlled temperature. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate), followed by extraction and purification by recrystallization or column chromatography.
This crucial cyclopropanation step has been documented and serves as the cornerstone for accessing the spirocyclic core.[6]
-
Reaction Causality: The reaction proceeds via a double deprotonation of the lactam and the adjacent methylene group, creating a dianion. This nucleophilic species then undergoes a substitution reaction with a two-carbon electrophile, 1,2-dibromoethane, to form the cyclopropane ring.
-
Protocol:
-
To a solution of 5-bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one and diisopropylamine in anhydrous THF at -30 °C, n-butyllithium (n-BuLi) is added dropwise.
-
The reaction mixture is stirred at -30 °C for 10 minutes and then allowed to warm to 0 °C.
-
1,2-dibromoethane is then added, and the reaction is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is quenched with water and extracted with ethyl acetate.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by trituration with diethyl ether to afford the desired product.[6]
-
Predicted Reactivity
The reactivity of the Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one core is anticipated to be rich and varied, offering multiple avenues for derivatization.
-
N-H Acylation/Alkylation: The secondary amine of the lactam is a prime site for functionalization, allowing for the introduction of various substituents to modulate solubility, pharmacokinetic properties, and target engagement.
-
Aromatic Substitution: The pyridine ring can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the lactam may necessitate activating groups or harsh conditions.
-
Cyclopropane Ring Opening: The strained cyclopropane ring can be susceptible to ring-opening reactions under certain conditions (e.g., with strong acids or in the presence of transition metals), providing a pathway to more complex polycyclic systems.[1]
Spectroscopic Characterization (Predicted)
While experimental spectra for the title compound are not available, we can predict the key spectroscopic features based on the data for its 5'-bromo derivative and related spiro[cyclopropane-1,3'-indolin]-2'-one analogs.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | Aromatic Protons: 7.0-8.5 ppm (multiplets corresponding to the pyrrolopyridine ring). Cyclopropane Protons: 1.5-2.0 ppm (multiplets, characteristic of a spiro-fused cyclopropane). N-H Proton: A broad singlet, typically downfield (>10 ppm), exchangeable with D₂O. |
| ¹³C NMR | Carbonyl Carbon: ~175-180 ppm. Aromatic Carbons: 110-150 ppm. Spiro Carbon: ~35-45 ppm. Cyclopropane Carbons: 20-30 ppm. |
| IR (Infrared) | N-H Stretch: ~3200-3400 cm⁻¹ (broad). C=O Stretch (Lactam): ~1680-1720 cm⁻¹. Aromatic C=C and C=N Stretches: ~1500-1650 cm⁻¹. |
| Mass Spec (MS) | [M+H]⁺: m/z = 161.0715 (for C₉H₈N₂O). |
Note: These are predicted values and should be confirmed by experimental data.
Therapeutic Potential and Future Directions
The therapeutic potential of Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one is largely inferred from the established biological activities of its parent scaffolds.
Kinase Inhibition
The pyrrolo[2,3-b]pyridine core is a cornerstone of many FDA-approved kinase inhibitors.[3] Its structural resemblance to adenine allows it to competitively bind to the ATP-binding site of various kinases. The spiro-cyclopropyl moiety can provide a unique vector into solvent-exposed regions or allosteric pockets, potentially enhancing potency and selectivity. This scaffold could be a promising starting point for the development of inhibitors for kinases implicated in cancer and inflammatory diseases.[7][8]
Caption: Mechanism of action as a potential kinase inhibitor.
Anticancer Applications
Spirooxindole derivatives have demonstrated significant potential as anticancer agents, with some analogs inducing cell cycle arrest and apoptosis.[9] The unique three-dimensional structure of the spiro[cyclopropane-pyrrolo[2,3-b]pyridine] core could be exploited to design novel anticancer therapeutics that disrupt protein-protein interactions or target specific enzymes involved in cancer cell proliferation.
Future Research
The field is ripe for further investigation into this novel scaffold. Key areas for future research include:
-
Development of a robust and scalable synthesis for the parent compound and its derivatives.
-
Comprehensive physicochemical and spectroscopic characterization to establish a baseline for future studies.
-
Exploration of the reactivity of the core scaffold to build diverse chemical libraries.
-
Screening against a panel of kinases and cancer cell lines to identify initial biological activities and guide further optimization.
-
Computational modeling and structural biology studies to understand the binding modes of these compounds with their biological targets.
Conclusion
Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one stands at the intersection of two highly successful pharmacophores. While still in its infancy in terms of documented research, the foundational knowledge of its constituent parts, coupled with a plausible synthetic route, provides a strong impetus for its exploration as a novel scaffold in drug discovery. This guide serves as a foundational resource to stimulate and support further research into this promising and largely untapped area of medicinal chemistry.
References
-
Spiro[cyclopropane-1,3′-indolin]-2′-one. Acta Crystallographica Section E: Structure Reports Online.
-
Spiro[cyclopropane-1,1'-1H-inden]-2'(3'H)-one. VTT's Research Information Portal.
-
Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK- positive cancers. ChemRxiv.
-
Supporting Information for Discovery of 2-Amino-5-(1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-5'-yl)-N,N-dimethylbenzamide (PF-06463922), a Potent and Selective Inhibitor of ALK/ROS1. Journal of Medicinal Chemistry.
-
Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry.
-
Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry.
-
Synthesis and Biological Evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as Potential Anticancer Agents. Bioorganic & Medicinal Chemistry Letters.
-
1H-Pyrrolo(2,3-b)pyridine. SpectraBase.
-
Discovery of new tricyclic spiroindole derivatives as potent P-glycoprotein inhibitors for reversing multidrug resistance enabled by a synthetic methodology-based library. RSC Medicinal Chemistry.
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules.
-
Spiro[cyclopropane-1,3'-pyrrolo[2,3-c]pyridin]-2'(1'H)-one. BLDpharm.
-
Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI.
-
Syntheses of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid and their derivatives. Tetrahedron.
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules.
-
Configuration-guided reactions: the case of highly decorated spiro[cyclopropane-1,2′(3′H)-pyrrolo[1,2-b]isoxazole] derivatives en route to polyhydroxyindolizidines. Organic Chemistry Frontiers.
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry.
-
Synthesis and Antimicrobial Evaluations of Novel Spiro Cyclic 2-Oxindole Derivatives of N-(1H-Pyrazol-5-Yl). ResearchGate.
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. ResearchGate.
-
Configuration-guided reactions: the case of highly decorated spiro[cyclopropane-1,2'(3'H)-pyrrolo[1,2-b]isoxazole derivatives en route to polyhydroxyindolizidines. ResearchGate.
-
Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-positive cancers. ChemRxiv.
-
C-5 Aryl Substituted Azaspirooxindolinones Derivatives: Synthesis and Biological Evaluation as Potential Inhibitors. ChemRxiv.
-
Synthesis of Stable Betaines Based on 1H-Pyrrole-2,3-diones and Pyridinium Ylides and Their Thermal Conversion to Cyclopropane-Fused Pyrroles. Molecules.
-
1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. =C271636&Mask=200)
Sources
- 1. Configuration-guided reactions: the case of highly decorated spiro[cyclopropane-1,2′(3′H)-pyrrolo[1,2-b]isoxazole] derivatives en route to polyhydroxyindolizidines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1637752-28-3|Spiro[cyclopropane-1,3'-pyrrolo[2,3-c]pyridin]-2'(1'H)-one|BLD Pharm [bldpharm.com]
- 5. Spiro[cyclopropane-1,3′-indolin]-2′-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
